molecular formula C23H20ClNO4 B11140199 1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11140199
M. Wt: 409.9 g/mol
InChI Key: QJPSJCDOYFZSSP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features:

  • Position 2: A tetrahydrofuran-2-ylmethyl substituent, introducing stereoelectronic effects and hydrogen-bonding capabilities.
  • Position 7: A methyl group, influencing steric bulk and metabolic stability.

This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its structural complexity and modular synthesis make it a candidate for drug discovery, particularly in targeting kinase or protease enzymes due to fused aromatic and heterocyclic motifs.

Properties

Molecular Formula

C23H20ClNO4

Molecular Weight

409.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H20ClNO4/c1-13-4-9-18-17(11-13)21(26)19-20(14-5-7-15(24)8-6-14)25(23(27)22(19)29-18)12-16-3-2-10-28-16/h4-9,11,16,20H,2-3,10,12H2,1H3

InChI Key

QJPSJCDOYFZSSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi.
  • Anticancer Properties : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation markers in vitro.

Antimicrobial Studies

A study evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with structural similarities exhibited inhibition zones ranging from 16 to 26 mm against various pathogens. Minimum inhibitory concentrations (MIC) were determined, revealing effective bactericidal and fungicidal properties .

Anticancer Potential

In a separate study focusing on chromeno-pyrrole derivatives, it was found that certain modifications to the core structure enhanced cytotoxicity against specific cancer cell lines. The presence of electron-withdrawing groups like chlorine was noted to improve activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that the specific arrangement of substituents significantly affects biological activity. For instance, the hydrophobic nature of the tetrahydrofuran moiety may enhance membrane permeability, leading to increased efficacy in cellular environments .

Biological Activity

1-(4-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential for biological activity. Its unique chromeno-pyrrole structure incorporates a 4-chlorophenyl group , a 7-methyl substituent , and a tetrahydrofuran moiety . These structural features contribute to its stability and interactions with biological systems, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C23H20ClNO4
  • Molecular Weight : 425.87 g/mol

The compound's dihydrochromeno structure enhances its stability and influences its reactivity and biological interactions. Initial studies suggest it may exhibit various biological activities, although specific mechanisms and therapeutic potentials require further investigation.

Antioxidant Properties

Research indicates that compounds with similar structures to this compound demonstrate notable antioxidant activities. For instance, derivatives of chromeno[2,3-c]pyrrole have been shown to act as effective antioxidants, which can mitigate oxidative stress in biological systems .

Anticancer Activity

Compounds related to the chromeno-pyrrole framework have been studied for their anticancer properties. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound remains to be elucidated but is anticipated based on structural analogs.

Binding Affinity Studies

Binding affinity studies are crucial for understanding the interaction of this compound with biological targets. Preliminary investigations suggest that it may bind to specific receptors or enzymes involved in disease pathways. Such interactions could reveal potential therapeutic applications in treating various conditions .

Synthesis Methods

Several synthetic pathways have been developed for creating derivatives of this compound. These methods allow for the generation of compounds with enhanced biological properties or altered pharmacological profiles. Notably, multicomponent reactions have shown promise in synthesizing diverse libraries of related compounds efficiently .

Example Synthesis Pathways

MethodDescriptionYield
Multicomponent ReactionInvolves combining several reactants in one step to form the target compound70% - 92%
Recyclization TechniquesUtilizes hydrazine hydrate for recyclization under optimized conditionsUp to 30%

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromophenyl)-7-methylchromeno[2,3-c]pyrroleSimilar chromeno-pyrrole structureAnticancer activity
1-(Phenyl)-7-methylchromeno[4,3-b]pyrroleDifferent substitution on phenyl groupAntimicrobial properties
1-(4-Methoxyphenyl)-6,7-dimethylchromeno[4,3-b]pyrroleVariations in methoxy substitutionAnti-inflammatory effects

The unique combination of substituents in this compound may enhance its biological activity compared to these derivatives.

Comparison with Similar Compounds

Key Observations:

  • Position 2 Substituents : The tetrahydrofuran-2-ylmethyl group offers a unique combination of rigidity and hydrogen-bonding capacity, contrasting with pyridinyl (electron-deficient) or morpholinylethyl (polar, flexible) groups .
  • Position 7 Modifications: Methyl (target) vs. chloro () substituents influence electronic density on the chromeno-pyrrole core, affecting UV absorption and reactivity .

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